

Molecular structure and IUPAC name of 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Amino-5-chloroanthraquinone

Cat. No.: B091124

[Get Quote](#)

An In-depth Technical Guide to **1-Amino-5-chloroanthraquinone**: Properties, Synthesis, and Applications

Abstract

1-Amino-5-chloroanthraquinone is a pivotal chemical intermediate, historically significant in the synthesis of high-performance vat dyes. Its unique molecular architecture, characterized by a rigid polycyclic aromatic anthraquinone core substituted with both an electron-donating amino group and an electron-withdrawing chlorine atom, imparts a rich set of chemical and electronic properties. This guide provides a comprehensive technical overview of **1-Amino-5-chloroanthraquinone**, covering its molecular structure, physicochemical properties, established synthetic routes, and analytical characterization. Furthermore, it explores the transition of this molecule from its traditional role in the dye industry to its emerging applications in advanced materials science, including organic electronics and fluorescent sensors, as well as its potential in biomedical research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.

Chapter 1: Molecular Identity and Physicochemical Properties

Nomenclature and Identification

The unambiguous identification of a chemical compound is fundamental to scientific research and development. **1-Amino-5-chloroanthraquinone** is known by several identifiers across various chemical databases and regulatory frameworks.

- IUPAC Name: 1-amino-5-chloroanthracene-9,10-dione[1][2]
- CAS Number: 117-11-3[2][3][4][5]
- Synonyms: 5-Chloro-1-aminoanthraquinone, 1-Amino-5-chloro-9,10-anthracenedione[2]

Molecular Structure

The structure of **1-Amino-5-chloroanthraquinone** is based on the anthracene-9,10-dione (anthraquinone) core. An amino group (-NH₂) is substituted at the C1 position, and a chlorine atom (-Cl) is at the C5 position. This specific substitution pattern is crucial to its reactivity and coloristic properties. The presence of both electron-donating (-NH₂) and electron-withdrawing (-Cl) groups on the conjugated aromatic system creates a push-pull electronic effect, which is key to its function as a chromophore and its potential in optoelectronic applications.[4][6]

Caption: Molecular Structure of **1-Amino-5-chloroanthraquinone**.

Physicochemical Properties

The physical and chemical properties of **1-Amino-5-chloroanthraquinone** dictate its handling, processing, and application. It is a solid compound at room temperature, appearing as red to reddish-brown crystals or powder.[1][6] Its polycyclic aromatic nature results in low solubility in water, but it exhibits good solubility in various organic solvents, a characteristic leveraged in its synthesis and purification.[6]

Property	Value	Source
Molecular Formula	C ₁₄ H ₈ ClNO ₂	[1] [2] [7]
Molecular Weight	257.67 g/mol	[1] [2]
Appearance	Red or reddish-brown crystals/powder	[6]
Melting Point	215-216 °C	[2]
Solubility	Insoluble in water; Soluble in acetone, chloroform	[6]
Canonical SMILES	C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)Cl	[2] [8]
InChIKey	QIHMGEKACAOTPE-UHFFFAOYSA-N	[2] [8]

Chapter 2: Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of **1-Amino-5-chloroanthraquinone** is critical for its commercial availability. The primary industrial methods are designed for scalability and cost-effectiveness.

- Reduction of 5-Chloro-1-nitroanthraquinone: A common and direct method involves the selective reduction of the nitro group on 5-chloro-1-nitroanthraquinone.[\[1\]](#) This pathway is favored due to the well-established chemistry of nitro group reduction, which can be achieved using various reducing agents like sodium sulfide. The choice of reducing agent is critical to avoid affecting the chloro and carbonyl functional groups.
- Amination of 1,5-Dichloroanthraquinone: An alternative route involves the nucleophilic aromatic substitution of a chlorine atom on 1,5-dichloroanthraquinone with ammonia.[\[9\]](#) This reaction typically requires high temperatures (190-240 °C) and pressure in an autoclave. The rationale behind these harsh conditions is to overcome the deactivating effect of the carbonyl groups on the anthraquinone ring, making the chlorine atoms less susceptible to nucleophilic attack. The process is designed to favor mono-substitution over di-substitution, leading to the desired product.[\[9\]](#)

Caption: Workflow for the synthesis of **1-Amino-5-chloroanthraquinone**.

Experimental Protocol: Amination of 1,5-Dichloroanthraquinone

This protocol is adapted from established patent literature and represents a viable method for laboratory-scale synthesis.[\[9\]](#)

Objective: To synthesize **1-Amino-5-chloroanthraquinone** from 1,5-dichloroanthraquinone.

Materials:

- 1,5-Dichloroanthraquinone (technical grade, e.g., 95%)
- 25% Ammonia solution (aqueous)
- Deionized water
- High-pressure autoclave with stirring mechanism

Procedure:

- Reactor Charging: In a suitable high-pressure autoclave, charge 83 g of 1,5-dichloroanthraquinone.
- Reagent Addition: Add 100 ml of a 25% strength aqueous ammonia solution and 300 ml of deionized water to the autoclave.
 - Causality Note: The excess water serves as a solvent and helps to moderate the reaction pressure. The ammonia solution provides the nucleophile for the substitution reaction.
- Reaction Conditions: Seal the autoclave and heat the mixture to 220 °C while stirring continuously. Maintain this temperature for 4 hours.
 - Causality Note: The high temperature and resulting pressure are necessary to drive the nucleophilic aromatic substitution, which is otherwise slow on the deactivated anthraquinone ring system. Stirring ensures homogeneity and efficient mass transfer.

- Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and carefully vent to release any residual pressure.
- Product Isolation: Open the autoclave and filter the resulting solid product from the reaction mixture.
- Washing and Purification: Wash the collected solid with deionized water until the filtrate is neutral. This step is crucial to remove unreacted ammonia and any water-soluble byproducts.
- Drying: Dry the purified product in a vacuum oven to obtain the final **1-Amino-5-chloroanthraquinone**.

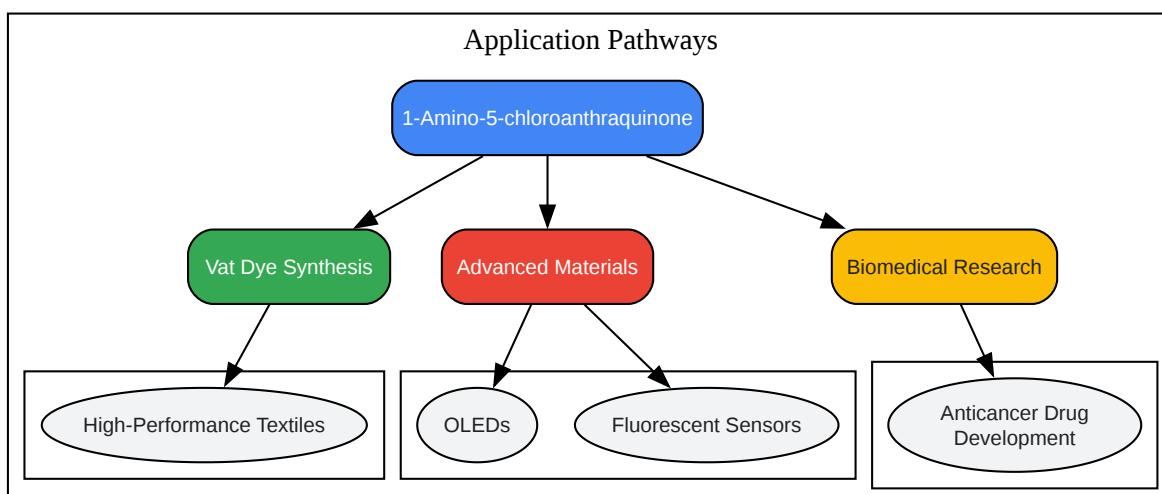
Self-Validation: The purity of the final product should be assessed using techniques like HPLC, and its identity confirmed by melting point analysis and spectroscopic methods (FTIR, NMR).

Chapter 3: Applications and Future Prospects

Core Application: Intermediate for Vat Dyes

Historically, the primary use of **1-Amino-5-chloroanthraquinone** is as a key intermediate in the manufacture of vat dyes.^{[1][5]} Its structure provides a robust chromophore and reactive sites (the amino group and the chlorine atom) for building larger, more complex dye molecules.^[4] Dyes derived from this intermediate are known for their exceptional fastness to light, washing, and weathering, making them suitable for high-quality textiles like outdoor fabrics and premium apparel.^[4]

Emerging Applications in Advanced Materials


The unique electronic properties of **1-Amino-5-chloroanthraquinone** have opened doors to applications beyond traditional dyes.^[4]

- Organic Electronics: The compound is being investigated for use in organic light-emitting diodes (OLEDs).^{[4][10]} Its conjugated system allows for efficient charge transport and its structure can be tuned to emit light at specific wavelengths, making it a candidate for emissive or charge-transport layers in OLED devices.^[10]

- Fluorescent Sensors: The fluorescence of the anthraquinone core can be modulated by its substituents. The amino group, in particular, can interact with analytes like metal ions, leading to detectable changes in fluorescence intensity or wavelength.[6][10] This property is being explored for the development of sensitive and selective chemical sensors for environmental or biomedical diagnostics.[3][4][6]

Potential in Biomedical Research

The anthraquinone scaffold is present in several anticancer agents. Preliminary research has explored derivatives of **1-Amino-5-chloroanthraquinone** for their potential biological activity, including in the development of new anticancer drugs.[3][4] The amino group provides a handle for further chemical modification to improve bioavailability and target specificity.

[Click to download full resolution via product page](#)

Caption: Application landscape for **1-Amino-5-chloroanthraquinone**.

Chapter 4: Safety, Handling, and Toxicology Hazard Identification and GHS Classification

1-Amino-5-chloroanthraquinone is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:

- H315: Causes skin irritation.[11]
- H319: Causes serious eye irritation.[1][11]
- H335: May cause respiratory irritation.[11]

The compound is marked with the "Warning" signal word.[1][11]

Safe Handling and Personal Protective Equipment (PPE)

Given its irritant properties, strict adherence to safety protocols is mandatory.

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[11]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][11]
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[7][11]
 - Respiratory Protection: If dust generation is unavoidable, a NIOSH-approved particulate respirator should be used.[11]
- Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and accumulation. Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Toxicological Summary

The systemic toxicity of **1-Amino-5-chloroanthraquinone** is considered low.[1] However, it is a known irritant.[5][7] Much of the severe toxicity data is extrapolated from the general class of anthraquinones, which, upon ingestion in large quantities, can have a cathartic effect and

potentially cause kidney damage.[1][5] There is no evidence of this compound being an endocrine disruptor.[11]

Conclusion

1-Amino-5-chloroanthraquinone remains a compound of significant industrial relevance. While its foundation is firmly rooted in the dye and pigment industry, its future is increasingly tied to the field of advanced materials and biomedical science. The unique interplay of its functional groups on a stable aromatic platform provides a rich ground for scientific exploration. A thorough understanding of its synthesis, properties, and safety is essential for any professional aiming to innovate with this versatile molecule, whether for creating more durable colors or for developing the next generation of electronic and diagnostic technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Amino-5-chloroanthraquinone | C14H8ClNO2 | CID 8327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. nbinfo.com [nbinfo.com]
- 4. nbinfo.com [nbinfo.com]
- 5. 1-Amino-5-chloroanthraquinone - Hazardous Agents | Haz-Map [haz-map.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chembk.com [chembk.com]
- 8. PubChemLite - 1-amino-5-chloroanthraquinone (C14H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 9. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones - Google Patents [patents.google.com]
- 10. nbinfo.com [nbinfo.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- To cite this document: BenchChem. [Molecular structure and IUPAC name of 1-Amino-5-chloroanthraquinone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091124#molecular-structure-and-iupac-name-of-1-amino-5-chloroanthraquinone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com